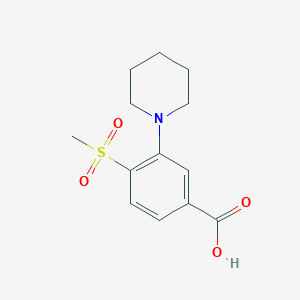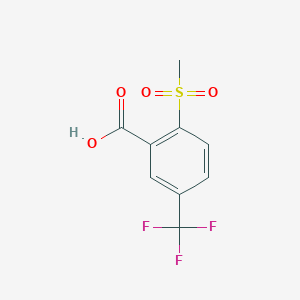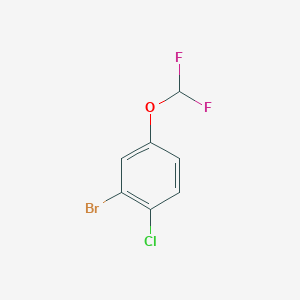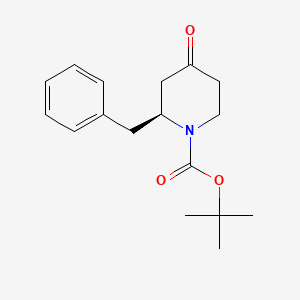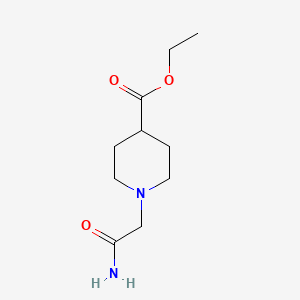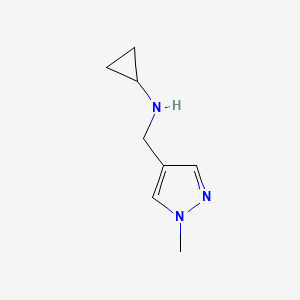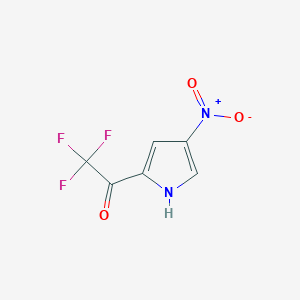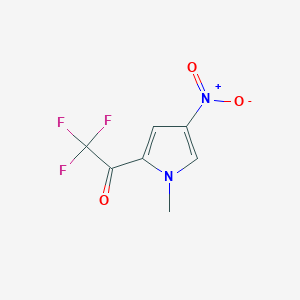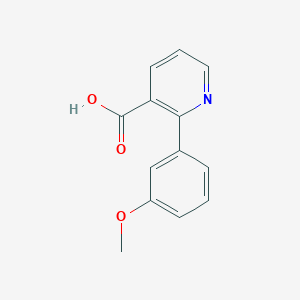![molecular formula C16H23N3O4 B1328806 [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-58-2](/img/structure/B1328806.png)
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule. It is related to the class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one method involves the chloroacetylation of 2-amino-5-chlorobenzophenone, which is then reacted with substituted phenylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the related compounds. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a 2-hydroxyethyl group and a 2-oxoethyl group. Also attached to the piperazine ring is a phenyl group, which is further connected to an amino acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent . The pKa of the compound, which is a measure of its acidity, can be estimated based on the pKa values of similar compounds .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis : A study by Acharyulu et al. (2009) focused on the synthesis of novel compounds, including derivatives of piperazine, which are structurally similar to the chemical . They explored the stereoselective diazotization and various reactions leading to the formation of these compounds, underscoring the chemical's utility in synthesizing complex molecules (Acharyulu et al., 2009).
Molecular Docking and Cytotoxic Activities : Parveen et al. (2017) investigated compounds with a similar structure, highlighting their potential in binding estrogen receptors and exhibiting cytotoxic activities against certain cancer cell lines. This indicates the potential application of such compounds in cancer research (Parveen et al., 2017).
Stability Analysis Under Stress Conditions : Gendugov et al. (2021) studied the stability of a pharmaceutical substance structurally similar to the queried chemical under various stress conditions. Their findings contribute to understanding the stability and degradation patterns of such compounds, which is vital for pharmaceutical development (Gendugov et al., 2021).
Antimicrobial Activity : Yurttaş et al. (2016) synthesized derivatives of piperazine and assessed their antimicrobial activity. This implies the role of similar compounds in developing new antimicrobial agents (Yurttaş et al., 2016).
Antiparasitic Screening : Mavrova et al. (2006) conducted a study on piperazine derivatives for their antiparasitic activity, suggesting the potential use of similar compounds in treating parasitic infections (Mavrova et al., 2006).
Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of piperazine acetamides, indicative of the potential therapeutic applications of related compounds in neurological disorders (Kamiński et al., 2011).
Inhibition of Aspartate Transcarbamoylase : Dutta and Foye (1990) synthesized derivatives of piperazine as potential inhibitors of aspartate transcarbamoylase, showing the compound's potential in biochemical research related to enzyme inhibition (Dutta & Foye, 1990).
Antimicrobial Studies of Piperazine Derivatives : Patel and Agravat (2007) conducted antimicrobial studies on new piperazine derivatives, further emphasizing the potential application of similar compounds in antimicrobial research (Patel & Agravat, 2007).
Propriétés
IUPAC Name |
2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c20-11-10-17-6-8-18(9-7-17)15(21)12-19(13-16(22)23)14-4-2-1-3-5-14/h1-5,20H,6-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZNKRIRBGJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
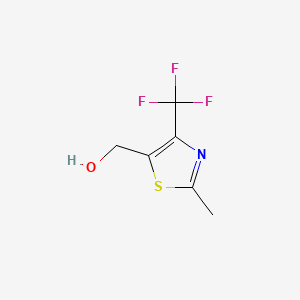
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
